Regulation of Hole Mobility in Amorphous Films via Ortho-Substitution
In a comparative study of benzonitrile-based emitters for non-doped OLEDs, the hole mobility (μh) of the compounds was found to be extremely sensitive to the substitution pattern on the benzonitrile core. While this specific compound (2-(3,5-Dimethylphenyl)benzonitrile) was not the primary subject, its ortho-substituted architecture is part of a class where μh values range from 3 × 10⁻⁷ to 1 × 10⁻⁴ cm²/V·s [1]. This is in stark contrast to the more consistent electron mobility (μe) of 1.5-3 × 10⁻⁴ cm²/V·s observed across the same series [1]. The ortho-substitution is expected to yield a μh towards the lower end of this spectrum due to increased steric hindrance disrupting π-π stacking, which is a key differentiator from less hindered analogs.
| Evidence Dimension | Hole Mobility (μh) vs. Electron Mobility (μe) |
|---|---|
| Target Compound Data | Inferred μh: towards lower end of 3 × 10⁻⁷ to 1 × 10⁻⁴ cm²/V·s range |
| Comparator Or Baseline | Series Average μe: 1.5-3 × 10⁻⁴ cm²/V·s at E=6.9×10⁵ V/cm |
| Quantified Difference | μh is up to three orders of magnitude lower than μe and highly variable based on substitution. |
| Conditions | Time-of-flight measurements on amorphous vacuum-deposited films at high electric fields (E = 6.9 × 10⁵ V/cm). |
Why This Matters
For procurement in OLED research, this property suggests the compound is better suited for tuning hole transport layers or as an acceptor unit where low hole mobility is desired to balance charge carrier injection and recombination.
- [1] Gudeika, D., et al. (2020). Differently substituted benzonitriles for non-doped OLEDs. Dyes and Pigments, 172, 107789. View Source
